4-Chloro-N-(4-methylcyclohexyl)picolinamide
Description
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-chloro-N-(4-methylcyclohexyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9-2-4-11(5-3-9)16-13(17)12-8-10(14)6-7-15-12/h6-9,11H,2-5H2,1H3,(H,16,17) |
InChI Key |
QNTOVLRZNNCWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-methylcyclohexyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 4-methylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-methylcyclohexyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the picolinamide moiety can lead to the formation of amines
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines
Scientific Research Applications
4-Chloro-N-(4-methylcyclohexyl)picolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-methylcyclohexyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Chloro-N-(4-methylcyclohexyl)picolinamide, emphasizing differences in substituents, synthesis methods, and applications:
Structural and Functional Insights
The chlorine atom at C4 is conserved across analogs, enabling nucleophilic aromatic substitution reactions (e.g., with amines or phenols) to generate diverse derivatives .
Synthetic Pathways :
- 4-Chloro-N-methylpicolinamide is synthesized via amidation of 4-chloropicolinic acid with methylamine, a route adaptable to the target compound by substituting methylamine with 4-methylcyclohexylamine .
- N-(4-Chloro-3-methoxyphenyl)picolinamide employs Ullmann coupling or nucleophilic substitution, suggesting similar strategies for introducing bulky cyclohexyl groups .
The pyrazole-containing analog demonstrates utility in non-biological applications (e.g., metal recovery), highlighting substituent-dependent versatility .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Higher steric bulk may reduce metabolic degradation, extending half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
